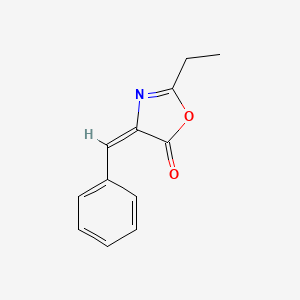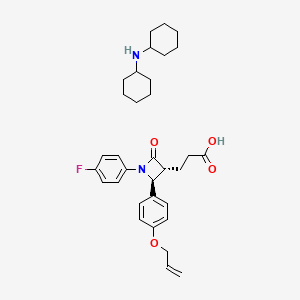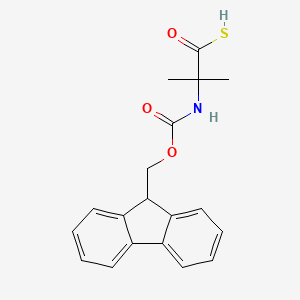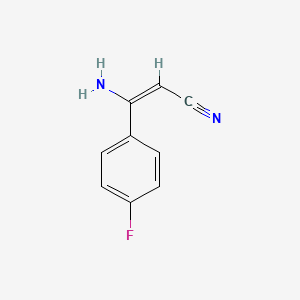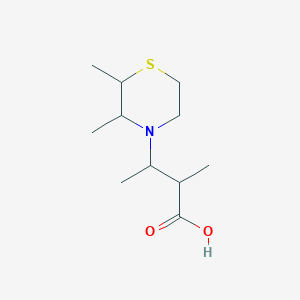
3-(2,3-Dimethylthiomorpholin-4-yl)-2-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-Dimethylthiomorpholin-4-yl)-2-methylbutanoic acid is a complex organic compound characterized by its unique structure, which includes a thiomorpholine ring substituted with dimethyl groups and a butanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethylthiomorpholin-4-yl)-2-methylbutanoic acid typically involves the formation of the thiomorpholine ring followed by the introduction of the butanoic acid group. One common method involves the reaction of a suitable thiomorpholine precursor with a methylating agent to introduce the dimethyl groups. This is followed by the addition of a butanoic acid derivative under acidic or basic conditions to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,3-Dimethylthiomorpholin-4-yl)-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the butanoic acid moiety.
Substitution: The dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
3-(2,3-Dimethylthiomorpholin-4-yl)-2-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2,3-Dimethylthiomorpholin-4-yl)-2-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiomorpholine ring and butanoic acid moiety can interact with active sites, influencing the compound’s biological activity. Pathways involved may include metabolic processes and signal transduction mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Thiomorpholine derivatives: Compounds with similar thiomorpholine rings but different substituents.
Butanoic acid derivatives: Compounds with similar butanoic acid moieties but different ring structures.
Uniqueness
3-(2,3-Dimethylthiomorpholin-4-yl)-2-methylbutanoic acid is unique due to the specific combination of the thiomorpholine ring with dimethyl groups and the butanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C11H21NO2S |
|---|---|
Peso molecular |
231.36 g/mol |
Nombre IUPAC |
3-(2,3-dimethylthiomorpholin-4-yl)-2-methylbutanoic acid |
InChI |
InChI=1S/C11H21NO2S/c1-7(11(13)14)8(2)12-5-6-15-10(4)9(12)3/h7-10H,5-6H2,1-4H3,(H,13,14) |
Clave InChI |
IWFVFBRGVRSTKS-UHFFFAOYSA-N |
SMILES canónico |
CC1C(SCCN1C(C)C(C)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


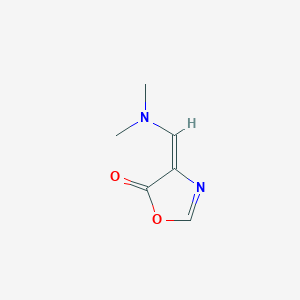
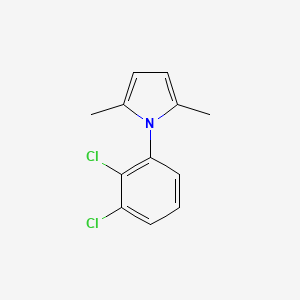
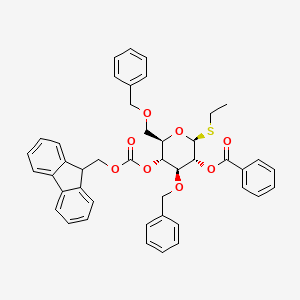
![4-(Difluoromethoxy)benzo[d]oxazole-2-carboxamide](/img/structure/B12868506.png)

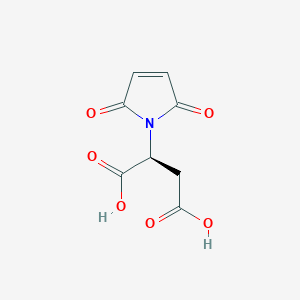
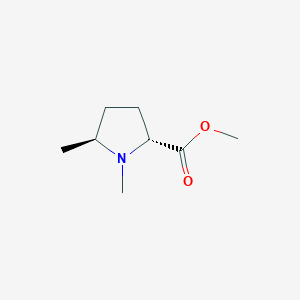
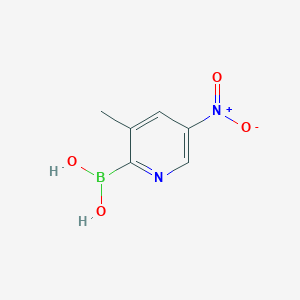
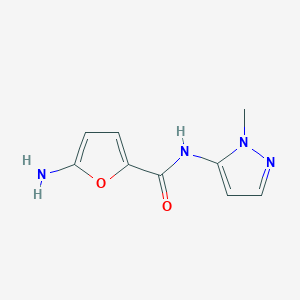
![2-(Difluoromethoxy)benzo[d]oxazole-4-sulfonamide](/img/structure/B12868531.png)
